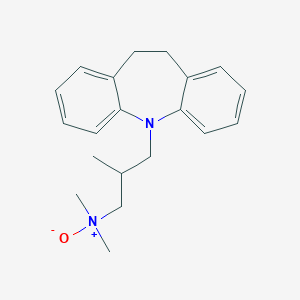

Trimipramine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOPAPJVNIQNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891486 | |

| Record name | Trimipramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-70-1 | |

| Record name | Trimipramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMIPRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Profile of Trimipramine N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant, is distinguished from its class by an atypical pharmacological profile, notably its weak inhibition of monoamine reuptake. Its therapeutic effects are attributed, in part, to its active metabolites. This technical guide provides an in-depth examination of the biological activity of one such key metabolite, Trimipramine N-oxide. This document summarizes its metabolic generation, delineates its primary mechanism of action, presents quantitative data on its interaction with key cellular transporters, and provides a detailed experimental protocol for assessing such interactions.

Metabolism and Formation

This compound is an active metabolite of the parent drug, trimipramine.[1] The formation of this metabolite occurs through N-oxidation, a metabolic process catalyzed by several cytochrome P450 (CYP) isoenzymes in the liver.[1][2] Specifically, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 have been identified as responsible for this biotransformation.[1] This metabolic pathway is a crucial aspect of trimipramine's overall pharmacokinetic and pharmacodynamic profile.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of several key human monoamine and organic cation transporters.[3] This metabolite demonstrates significant interaction with the serotonin transporter (hSERT), norepinephrine transporter (hNAT), and dopamine transporter (hDAT). Additionally, it inhibits the human organic cation transporters hOCT1 and hOCT2.

The inhibitory action at these transporters, particularly hSERT and hNAT, is a plausible contributor to the overall antidepressant effects of trimipramine. While neither the parent compound nor its metabolites are exceptionally potent inhibitors, their cumulative concentrations in the brain, which can be up to tenfold higher than in plasma, suggest that even partial inhibition of these transporters is pharmacologically significant. This compound shows a preferential, albeit modest, inhibitory activity for hSERT.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against a panel of human transporters. The data, derived from studies using HEK293 cells heterologously expressing the specific transporters, are summarized below. The pIC50 values represent the negative logarithm of the IC50 value in molar concentration.

| Target Transporter | IC50 (µM) | pIC50 | Reference |

| Serotonin Transporter (hSERT) | 3.59 | 5.445 | |

| Norepinephrine Transporter (hNAT) | 11.7 | 4.930 | |

| Dopamine Transporter (hDAT) | 9.40 | 5.027 | |

| Organic Cation Transporter 1 (hOCT1) | 9.35 | - | |

| Organic Cation Transporter 2 (hOCT2) | 27.4 | - |

Note: Some commercial sources erroneously report these IC50 values in nM. The original research and pIC50 conversions confirm the correct unit is µM.

Experimental Protocols

The determination of the inhibitory activity of this compound on monoamine and organic cation transporters is typically performed using a competitive uptake inhibition assay in a cell line stably expressing the human transporter of interest.

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the specific uptake of a radiolabeled substrate into HEK293 cells expressing a target transporter (e.g., hSERT, hNAT, hDAT, hOCT1, hOCT2).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human transporter of interest.

-

Radiolabeled Substrate: A suitable substrate for the transporter, such as [³H]MPP+ (1-methyl-4-phenylpyridinium), a common substrate for these transporters.

-

Test Compound: this compound.

-

Buffers and Media: Cell culture medium (e.g., DMEM with 10% FBS), Krebs-Henseleit buffer (KHB).

-

Instruments: 96-well cell culture plates, microplate reader (scintillation counter), incubator.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells expressing the transporter of interest are cultured under standard conditions (37°C, 5% CO₂).

-

Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Preparation of Solutions:

-

Prepare serial dilutions of this compound in the assay buffer (e.g., KHB) to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Prepare the radiolabeled substrate solution in the assay buffer at a fixed concentration.

-

Prepare a solution of a known, potent inhibitor for the transporter to determine non-specific uptake (e.g., desipramine for hNAT).

-

-

Inhibition Assay:

-

Wash the plated cells with pre-warmed assay buffer.

-

Add the various concentrations of this compound solution to the respective wells.

-

Include control wells: "total uptake" (buffer only) and "non-specific uptake" (potent inhibitor).

-

Pre-incubate the plate for 10-20 minutes at room temperature.

-

Initiate the uptake reaction by adding the [³H]MPP+ solution to all wells.

-

Incubate for a short, defined period (e.g., 10 minutes) at room temperature, ensuring the measurement is within the linear range of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Lyse the cells in each well using a suitable lysis buffer or deionized water.

-

-

Data Acquisition and Analysis:

-

Transfer the cell lysate from each well into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

-

Plot the percentage of inhibition (relative to the specific uptake control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Conclusion

This compound is a pharmacologically active metabolite that contributes to the therapeutic profile of its parent drug, trimipramine. Its primary identified biological activity is the inhibition of human monoamine transporters (hSERT, hNAT, hDAT) and organic cation transporters (hOCT1, hOCT2). While its potency is modest, the accumulation of trimipramine and its metabolites in the central nervous system suggests these interactions are clinically relevant. A comprehensive understanding of the activity of this compound is therefore essential for a complete picture of trimipramine's mechanism of action and for the continued development of antidepressant therapies.

References

- 1. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

The Neuropharmacological Profile of Trimipramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, an atypical tricyclic antidepressant, has long presented a pharmacological puzzle, exhibiting clinical efficacy despite its weak inhibition of monoamine reuptake. This has led to investigations into the activity of its metabolites, among which trimipramine N-oxide has emerged as a molecule of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the central nervous system. It consolidates the available quantitative data on its interaction with key neural targets, details relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows. While research specifically focused on the N-oxide metabolite is still developing, this guide synthesizes the current understanding to inform future research and drug development efforts.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a clinical profile that diverges from many of its class. Notably, it possesses significant anxiolytic and sedative properties and, unlike typical TCAs, is a very weak inhibitor of serotonin and norepinephrine reuptake.[1] This has prompted the hypothesis that its therapeutic effects may be mediated, at least in part, by its active metabolites. Trimipramine is extensively metabolized in the liver, with one of its metabolites being this compound.[2] Understanding the pharmacological activity of this metabolite is crucial for a complete picture of trimipramine's mechanism of action.

Metabolism of Trimipramine to this compound

Trimipramine undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs via N-oxidation of the tertiary amine in the side chain of the trimipramine molecule. Several CYP isoforms have been identified as being involved in this process, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.[2]

Mechanism of Action in the Central Nervous System

The primary known mechanism of action of this compound in the central nervous system is the inhibition of monoamine transporters.

Inhibition of Monoamine and Organic Cation Transporters

A key study by Haenisch et al. (2011) investigated the inhibitory potency of trimipramine and its main metabolites, including this compound, at human monoamine transporters (hSERT, hNET, hDAT) and human organic cation transporters (hOCT1, hOCT2). The study found that this compound preferentially inhibits the serotonin transporter (hSERT).[3]

Table 1: Inhibitory Potency (IC50) of this compound at Human Monoamine and Organic Cation Transporters

| Transporter | IC50 (µM) |

| hSERT | 3.59[3] |

| hNET | 11.7 |

| hDAT | 9.4 |

| hOCT1 | 9.35 |

| hOCT2 | 27.4 |

Data from Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289-295.

The preferential inhibition of hSERT by this compound suggests that this metabolite may contribute to the serotonergic effects of trimipramine, which are not readily explained by the parent compound's weak reuptake inhibition.

Postulated Downstream Signaling Pathways

The inhibition of the serotonin transporter (SERT) by this compound is expected to increase the concentration and dwell time of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission would lead to the activation of various downstream signaling pathways through post-synaptic serotonin receptors. While direct studies on the downstream effects of this compound are lacking, the general consequences of SERT inhibition are well-documented and likely apply.

Experimental Protocols

This section outlines representative protocols for key experiments relevant to characterizing the mechanism of action of this compound.

Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized procedure based on the methodology used in studies like Haenisch et al. (2011) to determine the IC50 values of compounds at monoamine transporters.

Objective: To determine the concentration of this compound that inhibits 50% of the uptake of a radiolabeled substrate by cells expressing a specific monoamine transporter.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled substrate (e.g., [³H]5-HT for hSERT, [³H]NE for hNET, [³H]DA for hDAT).

-

This compound stock solution (in DMSO).

-

Unlabeled inhibitors for defining non-specific uptake (e.g., fluoxetine for hSERT, desipramine for hNET, GBR 12909 for hDAT).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the experiment, wash the cells with KRH buffer.

-

Compound Incubation: Add KRH buffer containing various concentrations of this compound to the wells. Include wells with vehicle (DMSO) for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This is a general protocol to determine the binding affinity (Ki) of this compound for various CNS receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from a specific receptor.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest or from brain tissue.

-

Radiolabeled ligand specific for the target receptor.

-

This compound.

-

Unlabeled ligand for the target receptor to define non-specific binding.

-

Assay buffer.

-

96-well plates.

-

Filter mats and a cell harvester.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Future Directions

The current understanding of this compound's pharmacology is still in its early stages. Future research should focus on several key areas:

-

Comprehensive Receptor Screening: A broad receptor binding and functional screening of this compound is necessary to identify other potential CNS targets beyond monoamine transporters.

-

In Vivo Studies: Preclinical studies using techniques like in vivo microdialysis and electrophysiology are needed to determine the effects of this compound on neurotransmitter levels and neuronal activity in the living brain.

-

Behavioral Pharmacology: Animal models of depression and anxiety should be employed to investigate the behavioral effects of this compound and to ascertain its contribution to the overall therapeutic profile of trimipramine.

-

Pharmacokinetic-Pharmacodynamic Modeling: Integrating pharmacokinetic data of trimipramine and its metabolites with their pharmacodynamic activities will be crucial for a holistic understanding of the drug's action.

Conclusion

This compound is an active metabolite of the atypical antidepressant trimipramine with a notable inhibitory effect on the human serotonin transporter. This activity may, in part, explain the therapeutic effects of the parent drug that are not accounted for by its weak monoamine reuptake inhibition. However, a significant knowledge gap remains regarding the broader pharmacological profile of this compound. Further in-depth investigation into its interactions with other CNS receptors, its in vivo neurochemical and behavioral effects, and its downstream signaling consequences is essential for a complete elucidation of its role in the central nervous system and its contribution to the clinical efficacy of trimipramine. This technical guide provides a foundation for these future research endeavors.

References

Trimipramine N-oxide: An Active Metabolite of the Tricyclic Antidepressant Trimipramine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of depression, often prescribed for patients with co-morbid anxiety and sleep disturbances.[1] Unlike typical TCAs, trimipramine exhibits a unique pharmacological profile, with weak inhibitory effects on the reuptake of norepinephrine and serotonin.[1][2][3] This has led to investigations into its metabolites as potential contributors to its overall therapeutic efficacy. Among these, trimipramine N-oxide has been identified as a pharmacologically active metabolite.[4] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, pharmacological activity, and the experimental methodologies used for its characterization and quantification.

Metabolic Pathway of Trimipramine

Trimipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathways include N-demethylation, hydroxylation, and N-oxidation. The formation of this compound is a result of the N-oxidation of the tertiary amine in the side chain of the trimipramine molecule. While the specific CYP isoenzymes responsible for N-oxidation of trimipramine are not definitively established in the provided literature, the metabolism of trimipramine to its other metabolites involves CYP2D6, CYP2C19, CYP3A4, and CYP2C9. It is plausible that one or more of these enzymes also contribute to the formation of this compound. The primary active metabolite of trimipramine is desmethyltrimipramine, formed through N-demethylation, which is also pharmacologically active.

Pharmacological Activity of this compound

This compound has been demonstrated to be an active metabolite, exhibiting inhibitory effects on various monoamine and organic cation transporters. Its activity profile suggests a potential contribution to the overall pharmacological effects of trimipramine.

Quantitative Data on Transporter Inhibition

The following table summarizes the inhibitory potencies (IC50 values) of this compound at human monoamine transporters (hSERT, hNAT, hDAT) and human organic cation transporters (hOCT1, hOCT2). For comparison, data for the parent drug, trimipramine, are also included where available.

| Compound | hSERT IC50 (µM) | hNAT IC50 (µM) | hDAT IC50 (µM) | hOCT1 IC50 (µM) | hOCT2 IC50 (µM) |

| This compound | 3.59 | 11.7 | 9.4 | 9.35 | 27.4 |

| Trimipramine | 2-10 | 2-10 | >30 | 2-10 | 2-10 |

Data for trimipramine from Haenisch et al., 2011.

These data indicate that this compound is a moderately potent inhibitor of the serotonin transporter (hSERT) and also interacts with other key transporters, suggesting a potential role in modulating neurotransmitter systems.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

In Vitro Transporter Inhibition Assay

This protocol is based on the methodology described by Haenisch et al. (2011) for determining the inhibitory potency of trimipramine and its metabolites at monoamine and organic cation transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at specific human transporters (hSERT, hNAT, hDAT, hOCT1, hOCT2).

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest.

-

Cell culture medium and reagents.

-

This compound.

-

Radiolabeled substrate (e.g., [3H]MPP+).

-

Scintillation fluid and counter.

-

Appropriate buffer solutions.

Procedure:

-

Cell Culture: HEK293 cells expressing the specific transporter are cultured in appropriate multi-well plates to confluency.

-

Pre-incubation: The cells are washed with a suitable buffer and then pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) with varying concentrations of this compound.

-

Incubation with Radiolabeled Substrate: Following pre-incubation, a fixed concentration of the radiolabeled substrate (e.g., [3H]MPP+) is added to each well, and the incubation is continued for a specific time (e.g., 10 minutes).

-

Termination of Uptake: The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate is determined and reported as the IC50 value. This is typically calculated using non-linear regression analysis of the concentration-response curve.

Quantification of this compound in Biological Matrices

While a specific, validated method for this compound was not found in the searched literature, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be detailed based on established methods for other tricyclic antidepressants and their metabolites.

Objective: To quantify the concentration of this compound in biological samples such as plasma or urine.

Materials:

-

Biological matrix (e.g., plasma, urine).

-

This compound reference standard.

-

Stable isotope-labeled internal standard (e.g., d3-trimipramine N-oxide).

-

Organic solvents for extraction (e.g., ethyl acetate, hexane).

-

LC-MS/MS system (including a suitable HPLC column, such as a C18 column, and a triple quadrupole mass spectrometer).

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the biological sample, add the internal standard.

-

Add a basifying agent (e.g., sodium carbonate solution) to adjust the pH.

-

Add an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) to achieve chromatographic separation of this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve by analyzing samples with known concentrations of this compound.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Conclusion

This compound is a pharmacologically active metabolite of trimipramine that demonstrates inhibitory activity at several key monoamine and organic cation transporters. Its profile, particularly its effect on the serotonin transporter, suggests that it may contribute to the overall therapeutic effects of the parent drug. The atypical pharmacological profile of trimipramine underscores the importance of investigating its metabolites to fully understand its mechanism of action. Further in vivo studies are warranted to elucidate the precise contribution of this compound to the clinical efficacy and side-effect profile of trimipramine. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other drug metabolites in the drug development process.

References

- 1. Trimipramine, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimipramine and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Trimipramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its pharmacological profile. While research on this specific metabolite is not as extensive as on its parent compound, existing data reveal a distinct inhibitory activity at key monoamine transporters. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and metabolic processes in clear, visual formats to support further research and development in the field of psychopharmacology.

Introduction

Trimipramine, a tricyclic antidepressant (TCA), is known for its complex pharmacology which is not solely reliant on the inhibition of serotonin or norepinephrine reuptake. Its clinical effects are attributed to a broad receptor binding profile. Trimipramine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4, into several metabolites, one of which is this compound. This active metabolite contributes to the overall pharmacological activity of trimipramine. Understanding the specific actions of this compound is crucial for a complete picture of trimipramine's therapeutic effects and side-effect profile.

Quantitative Pharmacological Data

The primary pharmacological activity of this compound identified in the literature is its inhibitory effect on various human monoamine and organic cation transporters. The available quantitative data, expressed as IC50 values, are summarized in the table below. A lower IC50 value indicates a higher potency of inhibition.

Table 1: Inhibitory Potency (IC50) of this compound at Human Monoamine and Organic Cation Transporters

| Transporter | Target | IC50 (nM) |

| Serotonin Transporter | hSERT | 3.59 |

| Dopamine Transporter | hDAT | 9.4 |

| Organic Cation Transporter 1 | hOCT1 | 9.35 |

| Norepinephrine Transporter | hNAT | 11.7 |

| Organic Cation Transporter 2 | hOCT2 | 27.4 |

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hOCT1: human Organic Cation Transporter 1; hNAT: human Norepinephrine Transporter; hOCT2: human Organic Cation Transporter 2.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the pharmacological profile of this compound.

Monoamine and Organic Cation Transporter Inhibition Assay

The inhibitory potencies of this compound at human monoamine transporters (hNAT, hSERT, hDAT) and human organic cation transporters (hOCT1, hOCT2, hOCT3) were determined using an in vitro assay with HEK293 cells.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells were used, which were engineered to heterologously express the specific human transporters of interest.

-

Radioligand: The inhibition of the uptake of the radiolabeled substrate [3H]MPP+ (1-methyl-4-phenylpyridinium) was measured to determine the activity of the transporters.

-

Procedure:

-

HEK293 cells expressing the target transporter were cultured and plated.

-

The cells were then incubated with varying concentrations of this compound.

-

[3H]MPP+ was added to the cell cultures.

-

After a specific incubation period, the uptake of [3H]MPP+ by the cells was measured using scintillation counting.

-

The concentration of this compound that resulted in a 50% inhibition of [3H]MPP+ uptake (IC50) was calculated.

-

-

Results: At concentrations up to 30 µM, this compound was found to inhibit all tested transporters except for hOCT3. It showed a preferential inhibition of hSERT.

Visualizations

The following diagrams illustrate the metabolic pathway of trimipramine and the experimental workflow for determining transporter inhibition.

Caption: Metabolic conversion of Trimipramine to this compound.

References

The Pivotal Role of Flavin-Containing Monooxygenases in Trimipramine N-Oxide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. Like other TCAs, its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate. The biotransformation of trimipramine is complex, involving multiple enzymatic pathways. While the roles of cytochrome P450 (CYP) enzymes in the N-demethylation and hydroxylation of trimipramine are well-documented, the formation of its N-oxide metabolite, a significant pathway for many tertiary amine drugs, is often attributed to a different class of enzymes. This technical guide provides an in-depth analysis of the enzymatic processes responsible for Trimipramine N-oxide formation, with a particular focus on the compelling evidence pointing to the primary role of Flavin-Containing Monooxygenases (FMOs) over Cytochrome P450s.

Disentangling Metabolic Pathways: FMOs vs. CYPs

While one report has suggested the involvement of CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 in the N-oxidation of trimipramine, a significant body of evidence from studies on the structurally analogous TCA, imipramine, strongly indicates that FMOs are the principal catalysts for N-oxide formation.

In studies utilizing human brain microsomes, the N-oxidation of imipramine was effectively inhibited by an antibody targeting FMO, whereas an inhibitor of NADPH cytochrome P-450 reductase showed no effect, strongly suggesting the non-involvement of cytochrome P-450 in this specific metabolic pathway[1]. Further research has demonstrated that in rat thoracic aortic endothelial cells, the intrinsic clearance (Vmax/Km) for the formation of imipramine N-oxide was approximately five times higher than that for N-demethylation, a reaction catalyzed by CYPs. The formation of the N-oxide was also significantly inhibited by the FMO-specific inhibitor methimazole, confirming that N-oxidation is predominantly catalyzed by FMO in this system[2].

Conversely, the involvement of cytochrome P450 enzymes in other major metabolic pathways of trimipramine is well-established. N-demethylation to its active metabolite, desmethyltrimipramine, is primarily carried out by CYP2C19[3]. The subsequent hydroxylation of both trimipramine and desmethyltrimipramine is mediated by CYP2D6[3][4].

The following diagram illustrates the distinct metabolic pathways of trimipramine:

References

- 1. Cerebral metabolism of imipramine and a purified flavin-containing monooxygenase from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Conversion of Trimipramine to Trimipramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic pathway of the tricyclic antidepressant trimipramine to its N-oxide metabolite. The document outlines the key enzymatic processes, detailed experimental protocols for studying this biotransformation, and quantitative data to support in vitro drug metabolism studies.

Executive Summary

Trimipramine, a tertiary amine tricyclic antidepressant, undergoes several metabolic transformations, including N-demethylation, hydroxylation, and N-oxidation. The formation of trimipramine N-oxide is a significant metabolic pathway catalyzed by the Flavin-containing monooxygenase (FMO) system, with FMO3 being the predominant isoform in the adult human liver.[1][2] This conversion is distinct from the cytochrome P450-mediated metabolism that governs other major routes of trimipramine biotransformation.[3][4] Understanding the kinetics and mechanisms of N-oxide formation is crucial for a comprehensive characterization of trimipramine's metabolic profile, which in turn informs drug-drug interaction potential and inter-individual variability in patient response. This guide provides the necessary theoretical background and practical methodologies for the in vitro investigation of this metabolic pathway.

The Metabolic Pathway: From Trimipramine to this compound

The N-oxidation of trimipramine is a Phase I metabolic reaction that involves the direct oxygenation of the tertiary amine group in the drug's side chain. This reaction is primarily catalyzed by Flavin-containing monooxygenases (FMOs), a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, most notably the liver.[5]

The overall reaction is as follows:

Trimipramine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Unlike the cytochrome P450 enzyme system, which is the primary catalyst for the N-demethylation and hydroxylation of trimipramine, the FMO system has a different set of substrates and inhibitors. The optimal pH for FMO activity is typically alkaline, around 8.5, which is a key consideration for in vitro assay design.

Metabolic pathways of trimipramine.

Quantitative Data for N-Oxidation

| Parameter | Value (Mean ± SE) |

| Substrate | Imipramine |

| Enzyme Source | Rat Thoracic Aortic Endothelial Cells |

| Metabolite | Imipramine N-oxide |

| Vmax (nmol/mg protein/min) | 0.28 ± 0.02 |

| Km (μmol/L) | 19.4 ± 2.9 |

| Intrinsic Clearance (Vmax/Km) | 14.4 |

Data sourced from Ueda et al. (2014).

Experimental Protocols

In Vitro Formation of this compound using Human Liver Microsomes

This protocol describes a typical experiment to determine the rate of formation of this compound from trimipramine using human liver microsomes.

4.1.1 Materials and Reagents

-

Human Liver Microsomes (HLMs)

-

Trimipramine

-

This compound (as a reference standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) or NADPH

-

Potassium phosphate buffer (0.1 M, pH 8.5)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification (e.g., a structurally related compound not present in the incubation mixture)

-

HPLC system with UV or mass spectrometric detection

4.1.2 Experimental Workflow

General workflow for in vitro metabolism.

4.1.3 Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of trimipramine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system or NADPH solution in the phosphate buffer.

-

Thaw the human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer (pH 8.5), the desired concentration of trimipramine, and the human liver microsomes (a typical protein concentration is 0.5 mg/mL).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH. The final volume of the incubation mixture is typically 200-500 µL.

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

4.1.4 Analytical Method

-

The concentration of this compound in the supernatant is quantified using a validated HPLC method with UV or mass spectrometric detection.

-

A calibration curve is constructed using known concentrations of the this compound reference standard.

-

The rate of metabolite formation is calculated and typically expressed as pmol or nmol of this compound formed per minute per mg of microsomal protein.

Conclusion

The N-oxidation of trimipramine to this compound is a metabolically relevant pathway primarily driven by the FMO enzyme system. The in vitro methods described in this guide, utilizing human liver microsomes, provide a robust framework for characterizing the kinetics of this reaction. By employing the outlined protocols and considering the provided quantitative context from the related compound imipramine, researchers can effectively investigate this aspect of trimipramine metabolism, contributing to a more complete understanding of its pharmacological and toxicological profile.

References

- 1. Flavin-containing monooxygenase 3 - Wikipedia [en.wikipedia.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebral metabolism of imipramine and a purified flavin-containing monooxygenase from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further characterization of rat brain flavin-containing monooxygenase. Metabolism of imipramine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

Trimipramine N-oxide: A Potential New Avenue in Depression and Anxiety Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Trimipramine, a tricyclic antidepressant (TCA), has long been utilized in the management of major depressive disorder and anxiety. Its clinical efficacy, coupled with a distinct pharmacological profile that deviates from typical TCAs, has prompted deeper investigation into its mechanism of action and the activity of its metabolites. This technical guide focuses on Trimipramine N-oxide, a significant metabolite of trimipramine, and explores its potential role in the landscape of depression and anxiety research. While direct in vivo evidence for its antidepressant and anxiolytic effects is still emerging, its in vitro pharmacological profile, particularly its interaction with monoamine transporters, suggests it may contribute to the therapeutic effects of the parent drug and warrants further investigation as a potential therapeutic agent in its own right. This document provides a comprehensive overview of the current state of knowledge, including quantitative pharmacological data, detailed experimental methodologies, and a depiction of relevant signaling pathways to inform future research and development.

Introduction

Trimipramine is distinguished from other TCAs by its relatively weak inhibition of serotonin and norepinephrine reuptake at therapeutic doses.[1] Its clinical effectiveness has been attributed to a complex interplay of receptor antagonism and other, not yet fully elucidated, mechanisms.[1] The metabolism of trimipramine is extensive, giving rise to several metabolites, including this compound.[2] Understanding the pharmacological activity of these metabolites is crucial for a complete picture of trimipramine's therapeutic action and for identifying new therapeutic possibilities. Notably, N-oxide metabolites of other TCAs, such as imipramine N-oxide and amitriptyline N-oxide, have been shown to possess antidepressant properties, sometimes with a more favorable side-effect profile than the parent compound.[3][4] This precedent underscores the potential significance of this compound in the treatment of depressive and anxiety disorders.

Pharmacology of this compound

The primary known mechanism of action for this compound is the inhibition of monoamine transporters. Research by Haenisch et al. (2011) provides the most comprehensive in vitro data on the inhibitory potency of trimipramine and its main metabolites at human monoamine transporters.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, trimipramine, at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Lower IC50 values indicate greater inhibitory potency.

| Compound | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT IC50 (µM) |

| Trimipramine | 2-10 | 2-10 | >30 |

| This compound | Preferential Inhibition | - | - |

Data sourced from Haenisch et al. (2011)

The study by Haenisch et al. (2011) highlights that this compound preferentially inhibits the human serotonin transporter (hSERT). While specific IC50 values for hNET and hDAT for the N-oxide were not detailed in the abstract, the parent compound's data provides a comparative baseline. This preferential inhibition of serotonin reuptake suggests that this compound may contribute to the serotonergic effects of trimipramine and could potentially have a distinct therapeutic profile.

Experimental Protocols

The following section details the general methodology for the key in vitro experiment used to determine the pharmacological data presented above.

Monoamine Transporter Inhibition Assay in HEK293 Cells

This protocol is based on the methodology described by Haenisch et al. (2011) for determining the inhibitory potencies of trimipramine and its metabolites.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds at human monoamine transporters (hSERT, hNET, hDAT).

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human monoamine transporter.

Materials:

-

HEK293 cells expressing hSERT, hNET, or hDAT

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Test compounds (Trimipramine, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Radiolabeled substrate: [3H]MPP+ (1-methyl-4-phenylpyridinium)

-

Uptake buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: HEK293 cells expressing the transporter of interest are cultured to an appropriate confluency in multi-well plates.

-

Pre-incubation: Cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound (or vehicle control) for a specified time at a controlled temperature.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled substrate, [3H]MPP+.

-

Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled substrate.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled substrate taken up by the cells is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is then calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of serotonin and norepinephrine transporters by this compound is expected to modulate downstream signaling pathways implicated in the pathophysiology of depression and anxiety.

Caption: Putative signaling pathway of this compound via serotonin transporter inhibition.

Caption: Experimental workflow for determining monoamine transporter inhibition.

Potential Role in Depression and Anxiety Research

Based on its preferential inhibition of the serotonin transporter, this compound holds potential as a contributor to the antidepressant and anxiolytic effects of its parent compound. Its distinct pharmacological profile may offer a more targeted approach to modulating the serotonergic system.

Areas for Future Research:

-

In Vivo Behavioral Studies: Animal models of depression (e.g., forced swim test, learned helplessness) and anxiety (e.g., elevated plus maze, light-dark box) are essential to determine if this compound exerts antidepressant- and anxiolytic-like effects.

-

Pharmacokinetic Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion of this compound is necessary to understand its contribution to the overall pharmacological effect of trimipramine administration.

-

Receptor Binding Assays: A broader screening of this compound against a panel of neurotransmitter receptors and transporters will provide a more complete understanding of its pharmacological profile and potential off-target effects.

-

Clinical Studies: Should preclinical data prove promising, clinical trials would be warranted to evaluate the safety, tolerability, and efficacy of this compound in patients with depression and anxiety disorders.

Conclusion

This compound represents an under-investigated metabolite with a potentially significant role in the treatment of depression and anxiety. Its in vitro activity as a preferential serotonin reuptake inhibitor provides a strong rationale for further research. The methodologies and data presented in this guide are intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound. Future in vivo and clinical research is critical to fully elucidate the contribution of this compound to the antidepressant and anxiolytic effects of trimipramine and to assess its viability as a standalone therapeutic agent. The exploration of active metabolites like this compound could pave the way for the development of novel and improved treatments for mood and anxiety disorders.

References

CAS number and molecular formula for Trimipramine N-oxide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimipramine N-oxide, an active metabolite of the tricyclic antidepressant trimipramine. This document details its chemical properties, pharmacology, and provides detailed experimental protocols for its synthesis and analysis, designed for use in a research and drug development context.

Chemical and Physical Properties

This compound is a key metabolite in the biotransformation of trimipramine. Its fundamental chemical and physical data are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 14171-70-1 | [1][2][3] |

| Molecular Formula | C₂₀H₂₆N₂O | [1][2] |

| Molecular Weight | 310.44 g/mol | |

| IUPAC Name | 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine N-oxide | |

| Synonyms | Trimipramine maleate impurity A | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Pharmacology and Mechanism of Action

This compound is an active metabolite of the tricyclic antidepressant trimipramine. It is formed in vivo through the N-oxidation of trimipramine, a reaction catalyzed by cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4.

The primary mechanism of action of this compound involves the inhibition of various monoamine and organic cation transporters. This activity contributes to the overall pharmacological profile of its parent drug, trimipramine. The inhibitory potencies (IC₅₀) of this compound at these transporters have been determined in studies using human embryonic kidney (HEK293) cells expressing the respective human transporters.

| Transporter Target | IC₅₀ (µM) | Citation(s) |

| Serotonin Transporter (SERT) | 3.59 | |

| Dopamine Transporter (DAT) | 9.4 | |

| Norepinephrine Transporter (NET) | 11.7 | |

| Organic Cation Transporter 1 (OCT1) | 9.35 | |

| Organic Cation Transporter 2 (OCT2) | 27.4 |

Metabolic Pathway of Trimipramine to this compound

The metabolic conversion of trimipramine to its N-oxide metabolite is a key step in its biotransformation. This pathway is primarily mediated by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic conversion of Trimipramine to this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The following protocol describes the synthesis of this compound from its parent compound, trimipramine, via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Trimipramine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Glassware (round-bottom flask, separatory funnel, beakers, etc.)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve trimipramine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled trimipramine solution over 30 minutes with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the trimipramine spot and the appearance of a more polar product spot (this compound) indicates reaction completion.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

This section outlines a sensitive and specific method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Reagents:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic acid, LC-MS grade.

-

Ultrapure water.

-

Human plasma.

-

Trimipramine-d3 N-oxide (as internal standard, IS).

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (Trimipramine-d3 N-oxide in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI Mode):

-

Ion Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Capillary Voltage: 3.0 kV.

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z [To be determined empirically, likely fragments include loss of the N-oxide oxygen or cleavage of the side chain].

-

Trimipramine-d3 N-oxide (IS): Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z [To be determined empirically].

-

Data Analysis: Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

Logical Flow of UPLC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of this compound in plasma.

References

- 1. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Sedative Properties of Trimipramine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sedative properties of the tricyclic antidepressant trimipramine and its primary metabolites. By examining its complex pharmacological profile, this document aims to elucidate the mechanisms underlying its sedative effects, offering valuable insights for research and drug development.

Introduction: The Atypical Nature of Trimipramine

Trimipramine, a dibenzazepine derivative, is classified as a tricyclic antidepressant (TCA). However, it distinguishes itself from other TCAs through its relatively weak inhibition of serotonin and norepinephrine reuptake.[1] Its clinical efficacy in treating depression, particularly when accompanied by anxiety and insomnia, is well-established.[2][3] The prominent sedative effects of trimipramine are a key feature of its therapeutic profile and are central to its clinical application in certain patient populations.[4][5] This guide will delve into the molecular mechanisms responsible for these sedative properties, focusing on the parent drug and its major metabolites.

Molecular Mechanism of Sedation

The sedative action of trimipramine is not primarily a consequence of its influence on monoamine reuptake but rather stems from its potent antagonism of several key neurotransmitter receptors in the central nervous system (CNS). The principal targets implicated in its sedative and hypnotic effects are the histamine H1 receptor, the muscarinic M1 acetylcholine receptor, and the alpha-1 adrenergic receptor.

Histamine H1 Receptor Antagonism

Trimipramine is a highly potent antagonist of the histamine H1 receptor, exhibiting a strong binding affinity. The blockade of H1 receptors in the CNS is a well-documented mechanism for inducing sedation. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness. By antagonizing H1 receptors, trimipramine inhibits the excitatory effects of histamine, leading to a state of drowsiness and sedation.

Muscarinic M1 Acetylcholine Receptor Antagonism

Trimipramine also demonstrates antagonistic activity at muscarinic M1 acetylcholine receptors. Anticholinergic effects are a known class effect of TCAs, and the blockade of M1 receptors contributes to the sedative profile of trimipramine, in addition to other side effects such as dry mouth and blurred vision.

Alpha-1 Adrenergic Receptor Antagonism

Antagonism of alpha-1 adrenergic receptors is another significant contributor to trimipramine's sedative and hypotensive effects. By blocking these receptors, trimipramine can induce a state of relaxation and sedation.

The Role of Metabolites in Sedation

Trimipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6, into several metabolites. The main metabolites include desmethyltrimipramine (a secondary amine), 2-hydroxytrimipramine, and trimipramine-N-oxide. The contribution of these metabolites to the overall sedative effect of trimipramine is an important consideration.

-

Desmethyltrimipramine: This active metabolite is formed through N-demethylation of trimipramine. While data on its specific sedative receptor binding profile is limited, it is known to be pharmacologically active.

-

2-Hydroxytrimipramine: Formed by the hydroxylation of trimipramine, the sedative properties of this metabolite are not well-characterized. There is a notable lack of quantitative data regarding its binding affinity for histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.

Data Presentation: Receptor Binding Affinities and Monoamine Transporter Inhibition

The following tables summarize the quantitative data for the binding affinities of trimipramine and the inhibitory concentrations of its metabolites at key molecular targets.

Table 1: Receptor Binding Affinities of Trimipramine

| Receptor Subtype | K_d_ (nM) | K_i_ (nM) | Reference |

| Histamine H1 | 0.27 | - | |

| α1-Adrenergic | 24 | - | |

| 5-HT2A | 24 | - | |

| Muscarinic Acetylcholine | 58 | - | |

| Dopamine D2 | 180 | - | |

| Serotonin Transporter (SERT) | - | 149 | |

| Norepinephrine Transporter (NET) | - | 2500 | |

| Dopamine Transporter (DAT) | - | 3800 |

Table 2: Inhibitory Potencies (IC50 in µM) of Trimipramine and its Metabolites at Human Monoamine and Organic Cation Transporters

| Compound | hSERT | hNET | hDAT | hOCT1 | hOCT2 | hOCT3 | Reference |

| Trimipramine | 2-10 | 2-10 | >10 | 2-10 | 2-10 | >30 | |

| Desmethyl-trimipramine | 2-10 | 2-10 | >10 | 2-10 | 2-10 | >30 | |

| 2-Hydroxy-trimipramine | 2-10 | >10 | >10 | >10 | 2-10 | >30 | |

| Trimipramine-N-oxide | 2-10 | >10 | >10 | >10 | >10 | >30 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the sedative and related properties of trimipramine and its metabolites.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_ or K_d_) of a test compound (e.g., trimipramine or its metabolites) for a specific receptor.

Materials:

-

Radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]pirenzepine for M1 receptors, [³H]prazosin for α1-adrenergic receptors)

-

Cell membranes expressing the receptor of interest

-

Test compound at various concentrations

-

Incubation buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Open Field Test

Objective: To assess the sedative effects of a compound by measuring changes in spontaneous locomotor activity in rodents.

Materials:

-

Open field apparatus (a square or circular arena with high walls)

-

Video tracking software

-

Test animals (mice or rats)

-

Test compound and vehicle control

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection).

-

Test Initiation: After a predetermined pretreatment time, place a single animal in the center of the open field arena.

-

Data Collection: Record the animal's movement for a set duration (e.g., 10-30 minutes) using the video tracking software.

-

Parameters Measured:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (vertical activity)

-

-

Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups. A significant decrease in activity is indicative of sedation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of trimipramine's sedative properties.

Caption: Histamine H1 Receptor Signaling Pathway and Trimipramine's Antagonistic Action.

Caption: Experimental Workflow for In Vivo Assessment of Sedative and Anxiolytic Effects.

Conclusion and Future Directions

Trimipramine's sedative properties are a direct result of its potent antagonism at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. This multifaceted receptor interaction profile distinguishes it from other TCAs and underpins its clinical utility in specific patient populations. While the pharmacological activity of its primary metabolite, desmethyltrimipramine, has been partially characterized, a significant data gap exists regarding the sedative receptor binding affinities of 2-hydroxytrimipramine and trimipramine-N-oxide. Further research is warranted to fully elucidate the contribution of these metabolites to the overall sedative and therapeutic effects of trimipramine. A comprehensive understanding of the complete pharmacological profile of trimipramine and its metabolites will be instrumental in optimizing its clinical use and in the development of novel therapeutics with tailored sedative properties.

References

- 1. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychotropic analgesic nitrous oxide for alcoholic withdrawal states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. sketchviz.com [sketchviz.com]

The Neurochemical Profile of Trimipramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine N-oxide is an active metabolite of the atypical tricyclic antidepressant, trimipramine. While the parent compound has a known, complex pharmacological profile, the specific neurochemical characteristics of its N-oxide metabolite are less well-defined. This technical guide provides a comprehensive overview of the currently available data on the neurochemical profile of this compound, focusing on its interaction with monoamine transporters. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes relevant signaling pathways to support further research and drug development in neuropsychopharmacology. A significant gap in the current literature is the absence of a receptor binding profile for this compound; the data presented herein is focused on its well-documented effects on neurotransmitter transporters.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a pharmacological profile that diverges from other drugs in its class. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to potent inhibition of serotonin or norepinephrine reuptake.[1] Its therapeutic effects are thought to be mediated by a complex interplay of receptor antagonism and other mechanisms that are not yet fully elucidated. Trimipramine is metabolized in the liver to several active metabolites, including this compound.[2] Understanding the neurochemical profile of these metabolites is crucial for a complete understanding of the overall pharmacological action of trimipramine. This guide focuses specifically on the in vitro neurochemical characteristics of this compound.

Interaction with Neurotransmitter Transporters

This compound has been demonstrated to inhibit the function of several key monoamine and organic cation transporters. This section details the quantitative data on these interactions and the experimental methodology used to determine them.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the inhibitory potencies (IC50 values) of this compound at human monoamine transporters (hSERT, hNET, hDAT) and human organic cation transporters (hOCT1, hOCT2). The data is derived from in vitro studies using HEK293 cells heterologously expressing these transporters.[3][4]

| Transporter | IC50 (µM) | pIC50 | Reference |

| Serotonin Transporter (hSERT) | 3.59 | 5.45 | [3] |

| Norepinephrine Transporter (hNET) | 11.7 | 4.93 | |

| Dopamine Transporter (hDAT) | 9.4 | 5.03 | |

| Organic Cation Transporter 1 (hOCT1) | 9.35 | 5.03 | |

| Organic Cation Transporter 2 (hOCT2) | 27.4 | 4.56 |

Note: pIC50 is the negative logarithm of the IC50 value.

The data indicates that this compound is a moderately potent inhibitor of these transporters, with a preferential, albeit still modest, inhibitory activity at the serotonin transporter (hSERT).

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

The inhibitory potencies of this compound were determined using a radiolabeled substrate uptake inhibition assay in a human embryonic kidney (HEK293) cell line stably expressing the transporter of interest. The following protocol is a detailed representation of the methodology typically employed for such assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

Cell Line: HEK293 cells stably transfected with the cDNA for the respective human transporter (hSERT, hNET, or hDAT).

Radioligand: [3H]1-methyl-4-phenylpyridinium ([3H]MPP+), a substrate for all three monoamine transporters.

Assay Procedure:

-

Cell Culture and Plating: HEK293 cells expressing the transporter of interest are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C. For the assay, cells are seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the experiment.

-

Assay Buffer: A Krebs-HEPES buffer (KHB) with a pH of 7.4 is used for all dilutions and incubations.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in KHB to achieve a range of final assay concentrations.

-

Inhibition Assay:

-

The cell culture medium is removed from the wells, and the cells are washed with KHB.

-

Cells are then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

The uptake reaction is initiated by the addition of a fixed concentration of [3H]MPP+.

-

The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time is kept within the linear range of uptake for each transporter.

-

The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the unbound radioligand.

-

-

Detection:

-

The cells are lysed using a scintillation cocktail.

-

The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., paroxetine for SERT, desipramine for NET, and mazindol for DAT).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition at each concentration of this compound is calculated relative to the control (vehicle-treated) wells.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Receptor Binding Affinity Profile

As of the latest literature review, there is no publicly available data on the receptor binding affinities of this compound . The receptor binding profile of the parent compound, trimipramine, is well-characterized and known to be complex, with high affinity for histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and muscarinic M1 receptors. However, it cannot be assumed that the N-oxide metabolite shares this profile. Further research is required to elucidate the direct receptor interaction profile of this compound.

Signaling Pathways

To provide a comprehensive neurochemical context, this section illustrates the canonical signaling pathways associated with the monoamine transporters that this compound inhibits, as well as the primary receptors targeted by its parent compound, trimipramine.

Monoamine Transporter Signaling

The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters by molecules like this compound leads to an increased concentration and prolonged presence of the respective neurotransmitters in the synapse.

G-Protein Coupled Receptor (GPCR) Signaling Pathways (Context from Parent Compound)

The following diagrams illustrate the signaling pathways of receptors for which the parent compound, trimipramine, has high affinity. While the interaction of this compound with these receptors is unknown, these pathways are relevant to the overall pharmacology of trimipramine.

Histamine H1 Receptor (Gq-coupled)

Serotonin 5-HT2A Receptor (Gq-coupled)

Alpha-1 Adrenergic Receptor (Gq-coupled)

Dopamine D2 Receptor (Gi-coupled)

Muscarinic M1 Receptor (Gq-coupled)

Conclusion